2-(3-Fluoroazetidin-1-yl)acetonitrile
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Overview
Description
2-(3-Fluoroazetidin-1-yl)acetonitrile is a chemical compound with the molecular formula C5H7FN2. It is known for its unique structure, which includes a fluoro-substituted azetidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoroazetidin-1-yl)acetonitrile typically involves the reaction of 3-fluoroazetidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution with 3-fluoroazetidine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoroazetidin-1-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the fluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroazetidine oxides, while substitution reactions can produce a variety of substituted azetidines .
Scientific Research Applications
2-(3-Fluoroazetidin-1-yl)acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Fluoroazetidin-1-yl)acetonitrile involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. Detailed studies on its molecular targets and pathways are ongoing, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-1-azetidineacetonitrile
- 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride
Uniqueness
2-(3-Fluoroazetidin-1-yl)acetonitrile is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications .
Properties
Molecular Formula |
C5H7FN2 |
---|---|
Molecular Weight |
114.12 g/mol |
IUPAC Name |
2-(3-fluoroazetidin-1-yl)acetonitrile |
InChI |
InChI=1S/C5H7FN2/c6-5-3-8(4-5)2-1-7/h5H,2-4H2 |
InChI Key |
HLBQWXSFBBSFPW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC#N)F |
Origin of Product |
United States |
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